molecular formula C13H16N2O2 B2353879 propan-2-yl 2-(2-methyl-1H-1,3-benzodiazol-1-yl)acetate CAS No. 933944-55-9

propan-2-yl 2-(2-methyl-1H-1,3-benzodiazol-1-yl)acetate

Cat. No.: B2353879
CAS No.: 933944-55-9
M. Wt: 232.283
InChI Key: CKVOHOUXTXMBTI-UHFFFAOYSA-N
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Description

Propan-2-yl 2-(2-methyl-1H-1,3-benzodiazol-1-yl)acetate is a chemical compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl 2-(2-methyl-1H-1,3-benzodiazol-1-yl)acetate typically involves the esterification of 2-(2-methyl-1H-1,3-benzodiazol-1-yl)acetic acid with isopropanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the reaction mixture is cooled, and the product is isolated by extraction and purification techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 2-(2-methyl-1H-1,3-benzodiazol-1-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzodiazole ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted benzodiazole derivatives.

Scientific Research Applications

Propan-2-yl 2-(2-methyl-1H-1,3-benzodiazol-1-yl)acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive benzodiazole derivatives.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Methyl-1H-1,3-benzodiazol-1-yl)acetic acid: The parent acid of the ester.

    Propan-2-yl 2-(1H-1,3-benzodiazol-1-yl)acetate: A similar compound lacking the methyl group on the benzodiazole ring.

    Propan-2-yl 2-(2-methyl-1H-1,3-benzodiazol-1-yl)propanoate: A derivative with a different ester group.

Uniqueness

Propan-2-yl 2-(2-methyl-1H-1,3-benzodiazol-1-yl)acetate is unique due to the presence of both the isopropyl ester and the methyl-substituted benzodiazole moiety. This combination imparts specific chemical and biological properties that distinguish it from other similar compounds. The methyl group can influence the compound’s reactivity and binding affinity to molecular targets, potentially enhancing its efficacy in certain applications.

Properties

IUPAC Name

propan-2-yl 2-(2-methylbenzimidazol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-9(2)17-13(16)8-15-10(3)14-11-6-4-5-7-12(11)15/h4-7,9H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKVOHOUXTXMBTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CC(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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